![molecular formula C20H36S B071218 3,4-Dioctylthiophene CAS No. 161746-06-1](/img/structure/B71218.png)
3,4-Dioctylthiophene
Overview
Description
3,4-Dioctylthiophene (DOT) is a conjugated organic compound that belongs to the family of thiophenes. It is widely used in various scientific research applications due to its unique chemical and physical properties. DOT is a versatile material that can be synthesized through different methods and has shown promising results in various fields of research.
Mechanism of Action
The mechanism of action of 3,4-Dioctylthiophene is not fully understood, but it is believed to involve the interaction of the conjugated system of the thiophene ring with other materials. 3,4-Dioctylthiophene has a high electron affinity and can form stable charge transfer complexes with other materials, resulting in improved electronic properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3,4-Dioctylthiophene. However, it has been shown that 3,4-Dioctylthiophene is not toxic to cells and has low cytotoxicity. 3,4-Dioctylthiophene has also been shown to have antimicrobial properties, inhibiting the growth of certain bacterial strains.
Advantages and Limitations for Lab Experiments
3,4-Dioctylthiophene has several advantages for use in lab experiments, including its high purity, stability, and solubility in common organic solvents. However, 3,4-Dioctylthiophene has some limitations, including its high cost and the need for specialized equipment for synthesis and purification.
Future Directions
There are several future directions for research on 3,4-Dioctylthiophene, including its use in the development of advanced materials for optoelectronics, organic solar cells, and organic field-effect transistors. Further research is also needed to understand the mechanism of action of 3,4-Dioctylthiophene and its potential applications in other fields, such as medicine and biotechnology. Additionally, research is needed to improve the synthesis and purification methods of 3,4-Dioctylthiophene to make it more accessible for use in research.
Scientific Research Applications
3,4-Dioctylthiophene has shown promising results in various fields of research, including optoelectronics, organic solar cells, and organic field-effect transistors. 3,4-Dioctylthiophene has been used as a hole-transporting material in perovskite solar cells, resulting in improved efficiency and stability. 3,4-Dioctylthiophene has also been used as an active layer material in organic field-effect transistors, resulting in high charge carrier mobility and stability. In addition, 3,4-Dioctylthiophene has been used as a luminescent material in organic light-emitting diodes, resulting in high luminance and efficiency.
properties
CAS RN |
161746-06-1 |
---|---|
Product Name |
3,4-Dioctylthiophene |
Molecular Formula |
C20H36S |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
3,4-dioctylthiophene |
InChI |
InChI=1S/C20H36S/c1-3-5-7-9-11-13-15-19-17-21-18-20(19)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
WAOUDPOLPWAIGN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CSC=C1CCCCCCCC |
Canonical SMILES |
CCCCCCCCC1=CSC=C1CCCCCCCC |
synonyms |
3,4-DIOCTYLTHIOPHENE |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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